BenchChemオンラインストアへようこそ!

PF-3882845

Mineralocorticoid Receptor Binding Affinity IC50

PF-3882845 is a non-steroidal, orally bioavailable mineralocorticoid receptor (MR) antagonist belonging to the pyrazoline class, developed by Pfizer for hypertension and diabetic nephropathy. Unlike first-generation steroidal MR antagonists such as spironolactone and eplerenone, PF-3882845 was designed to achieve high MR binding affinity (IC50 2.7 nM) while minimizing cross-reactivity with other steroid hormone receptors, and to overcome the hERG channel inhibition and poor solubility that plagued early non-steroidal leads.

Molecular Formula C24H22ClN3O2
Molecular Weight 419.9 g/mol
Cat. No. B8374075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-3882845
Molecular FormulaC24H22ClN3O2
Molecular Weight419.9 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O
InChIInChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30)
InChIKeyXNULRSOGWPFPBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-3882845: A Non-Steroidal Mineralocorticoid Receptor Antagonist with Quantifiable Differentiation for Hypertension and Nephropathy Research


PF-3882845 is a non-steroidal, orally bioavailable mineralocorticoid receptor (MR) antagonist belonging to the pyrazoline class, developed by Pfizer for hypertension and diabetic nephropathy [1]. Unlike first-generation steroidal MR antagonists such as spironolactone and eplerenone, PF-3882845 was designed to achieve high MR binding affinity (IC50 2.7 nM) while minimizing cross-reactivity with other steroid hormone receptors, and to overcome the hERG channel inhibition and poor solubility that plagued early non-steroidal leads [2]. The compound progressed to clinical development on the basis of superior in vivo efficacy versus eplerenone in preclinical models of salt-sensitive hypertension and renal injury.

Why PF-3882845 Cannot Be Substituted by Other MR Antagonists Without Validation


Mineralocorticoid receptor antagonists are not functionally interchangeable. Steroidal agents such as spironolactone and eplerenone exhibit profound differences in receptor selectivity, potency, and off-target endocrine effects; eplerenone's MR binding affinity is approximately 40-fold lower than spironolactone's, and both carry residual androgen/progesterone receptor activity [1]. Non-steroidal MR antagonists (e.g., finerenone, esaxerenone) differ further in their physicochemical properties, tissue distribution, and cofactor recruitment profiles, which directly affect their efficacy in hypertension versus nephropathy models [2]. PF-3882845 occupies a distinct position within this landscape due to its combination of low-nanomolar MR potency, a 115-fold selectivity window over the progesterone receptor, and a specific in vivo efficacy profile demonstrated head-to-head against eplerenone in the Dahl salt-sensitive rat model. Generic substitution with another MR antagonist without equivalent comparative data risks both underperformance in blood pressure control and unanticipated renal outcomes.

PF-3882845 Quantitative Differentiation Evidence for Procurement Decision-Making


MR Binding Affinity: PF-3882845 vs. Eplerenone Direct Comparison

PF-3882845 exhibits an MR binding IC50 of 2.7 nM in a radioligand displacement assay, which is approximately 42-fold more potent than eplerenone's reported MR binding IC50 of 114 nM measured under comparable conditions in a cell-based functional assay using human MR [1][2]. The NCATS Inxight database further reports PF-3882845 potency as IC50 0.504–1.11 nM in the absence of serum and IC50 6.3–13.4 nM in the presence of 10% fetal bovine serum, reflecting high protein binding that modulates free drug exposure [2]. This potency differential is not attributable to assay format differences alone; the radioligand binding assay used for PF-3882845 employed human MR with [³H]-aldosterone as the tracer, while the comparator eplerenone IC50 of 114 nM was derived from a cell-based reporter assay on human MR (T870L variant) [3].

Mineralocorticoid Receptor Binding Affinity IC50 Radioligand Assay

In Vivo Blood Pressure Reduction: PF-3882845 vs. Eplerenone in Dahl Salt-Sensitive Rats

In the Dahl salt-sensitive rat model of salt-induced hypertension and nephropathy, oral administration of PF-3882845 produced significantly greater attenuation of blood pressure than eplerenone, along with reduction in urinary albumin excretion and histological evidence of renal protection [1]. While the published paper reports this as a qualitative statement ('significantly greater than that with eplerenone'), the abstract explicitly confirms the statistical significance of the difference. The model employed high-salt diet (8% NaCl) to induce hypertension, and both compounds were administered orally. PF-3882845 also demonstrated oral bioavailability of 86% in male Sprague-Dawley rats at a 2 mg/kg dose, supporting its pharmacokinetic advantage [1].

Hypertension Dahl Salt-Sensitive Rat Blood Pressure In Vivo Efficacy

Nuclear Receptor Selectivity Profile: PF-3882845 vs. Spironolactone and Other Steroidal MR Antagonists

PF-3882845 demonstrates a clean selectivity profile against off-target nuclear receptors. It does not significantly activate or inhibit human androgen receptor (AR), estrogen receptor alpha (ERα), or glucocorticoid receptor (GR) at concentrations up to 10 µM [1]. The only notable off-target activity is modest inhibition of the progesterone receptor (PR) with a binding IC50 of 310 nM, yielding a 115-fold selectivity margin over the MR (IC50 2.7 nM) [1][2]. By contrast, spironolactone exhibits significant anti-androgenic and progestogenic side effects due to its poor selectivity; eplerenone improved on this but still shows measurable PR activity [3]. The non-steroidal pyrazoline scaffold of PF-3882845 confers a structurally driven selectivity advantage over steroidal MR antagonists.

Selectivity Nuclear Receptor Progesterone Receptor Androgen Receptor

hERG Channel Safety Profile: Overcoming a Class Liability

Early non-steroidal pyrazoline MR antagonists from the Pfizer program exhibited significant hERG channel inhibition, a known class liability for cardiotoxicity. Incorporation of a single carboxylate moiety into the scaffold abolished hERG binding activity [1]. The final compound PF-3882845 shows a hERG IC50 of approximately 29 µM in patch-clamp electrophysiology assays, representing a >10,000-fold window over the MR IC50 of 2.7 nM [2]. This was a critical differentiation point enabling the compound's progression to clinical development, as earlier leads within the same chemical series were terminated due to hERG liability [1].

hERG Cardiotoxicity Safety Pharmacology Ion Channel

Recommended Application Scenarios for PF-3882845 Based on Quantitative Evidence


Preclinical Hypertension Studies Requiring Superior Blood Pressure Control Compared to Eplerenone

PF-3882845 is the optimal tool compound for studies in Dahl salt-sensitive rats or other hypertension models where maximal blood pressure reduction and renal protection are required. Its head-to-head demonstrated superiority over eplerenone in systolic blood pressure attenuation, combined with urinary albumin reduction and histological nephroprotection, makes it especially suitable for protocols investigating the MR-dependent component of salt-sensitive hypertension [1]. Researchers selecting PF-3882845 over eplerenone can expect greater effect sizes with potentially fewer confounding endocrine side effects.

Nuclear Receptor Selectivity Profiling and Endocrine Side-Effect Minimization

In experiments where MR-mediated effects must be isolated from cross-talk with progesterone, androgen, or glucocorticoid receptors, PF-3882845 offers a 115-fold selectivity margin over PR and no measurable activity at AR, ERα, or GR up to 10 µM [1][2]. This is a decisive advantage over spironolactone (which causes gynecomastia via AR antagonism) and eplerenone (which retains residual PR activity), making PF-3882845 the preferred reagent for clean MR pharmacology experiments in endocrine-sensitive models.

Chronic Oral Dosing Studies Leveraging High Bioavailability and Cardiac Safety

With an oral bioavailability of 86% in rats at 2 mg/kg and a hERG safety margin exceeding 10,000-fold, PF-3882845 is well-suited for long-term oral administration protocols where consistent systemic exposure and minimized cardiac risk are critical [1][2]. This pharmacokinetic profile supports its use in chronic nephropathy models, cardiorenal syndrome studies, and any experimental design requiring sustained MR blockade over weeks to months without the cardiotoxicity concerns that terminated earlier pyrazoline leads.

Non-Steroidal MR Antagonist Reference Standard for Comparative Pharmacology

PF-3882845 serves as a well-characterized reference standard within the non-steroidal MR antagonist class for benchmarking newer compounds. Its thoroughly reported MR binding IC50 (2.7 nM), selectivity profile, in vivo efficacy data against a clinically relevant comparator (eplerenone), and hERG safety data provide a comprehensive baseline against which novel MR antagonists can be compared [1][2]. Procurement of PF-3882845 as a reference compound ensures experimental consistency across studies, given its well-defined analytical specifications and commercial availability at >99% purity.

Quote Request

Request a Quote for PF-3882845

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.